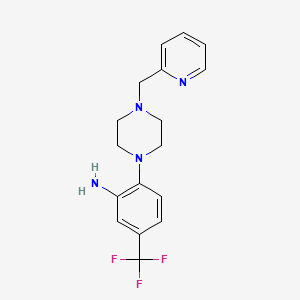

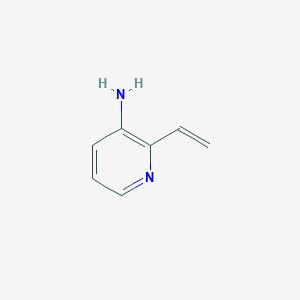

2-Ethenylpyridin-3-amine

Übersicht

Beschreibung

2-Ethenylpyridin-3-amine is a type of amine, which is a functional group that consists of a nitrogen atom attached to one or more alkyl or aryl groups1. However, specific information about 2-Ethenylpyridin-3-amine is not readily available in the literature.

Synthesis Analysis

The synthesis of amines and pyrimidines, which are similar to 2-Ethenylpyridin-3-amine, has been extensively studied. For instance, new synthetic approaches to thieno [3,2-d]pyrimidine and thieno [3,4-b]pyridine derivatives have been reported2. Another study discussed the synthesis of thieno [2,3-d]pyrimidines3. However, the specific synthesis process for 2-Ethenylpyridin-3-amine is not explicitly mentioned in these papers.Molecular Structure Analysis

The molecular structure of amines and similar compounds can be determined using various techniques such as 3D electron diffraction4 and spectroscopy5. However, the specific molecular structure analysis of 2-Ethenylpyridin-3-amine is not detailed in the available literature.

Chemical Reactions Analysis

The chemical reactions involving amines and similar compounds have been discussed in several studies678. However, the specific chemical reactions involving 2-Ethenylpyridin-3-amine are not explicitly mentioned in these papers.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its structure and composition121314. However, the specific physical and chemical properties of 2-Ethenylpyridin-3-amine are not explicitly mentioned in these papers.

Wissenschaftliche Forschungsanwendungen

1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives

- Summary of Application: New N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives were synthesized from the corresponding amines .

- Methods of Application: The synthesis was carried out using optimized Buchwald-Hartwig amination conditions with dichlorobis (triphenylphosphine)Pd (II), xantphos and sodium tert-butoxide in refluxing toluene under a nitrogen atmosphere .

- Results or Outcomes: The target N-aryl derivatives were obtained in moderate to good yields ranging from 27% to 82% .

2. Applications of Poly-Aliphatic Amine Dendrimers

- Summary of Application: Poly-aliphatic amine dendrimers have vast potential applications in the area of electronics, healthcare, pharmaceuticals, biotechnology, engineering products, photonics, drug delivery, catalysis, electronic devices, nanotechnologies and environmental issues .

- Methods of Application: The synthesis of these dendrimers involves a blend of amines and amides .

- Results or Outcomes: More than 100 dendritic structures have been designed to explore improved properties and innovative applications in fields such as nano- and bio-technologies, catalysis and materials science .

3. Synthesis of New 2-Aminopyrimidine Derivatives

- Summary of Application: New 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates .

- Methods of Application: The synthesis involved five steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

- Results or Outcomes: Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

4. Therapeutic Applications of Pyridine Derivatives

- Summary of Application: Derivatives of pyridine are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications .

- Methods of Application: These compounds are typically synthesized in a laboratory and then tested for their therapeutic effects using various in vitro and in vivo models .

- Results or Outcomes: The specific outcomes can vary widely depending on the specific derivative and its intended application .

5. Synthesis of 2-ethylpyridin-3-amine

- Summary of Application: 2-ethylpyridin-3-amine is a chemical compound with the CAS Number: 861393-64-8 . It is used in various chemical reactions and syntheses .

- Methods of Application: The specific methods of application can vary widely depending on the specific reaction or synthesis .

- Results or Outcomes: The specific outcomes can also vary widely depending on the specific reaction or synthesis .

6. Antitrypanosomal and Antiplasmodial Activities of 2-Aminopyrimidine Derivatives

- Summary of Application: Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates . These compounds were tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .

- Methods of Application: The synthesis involved five steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

- Results or Outcomes: Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

Safety And Hazards

The safety data sheet for a similar compound mentions that it is a highly flammable liquid and vapor15. However, the specific safety and hazards associated with 2-Ethenylpyridin-3-amine are not detailed in the available literature.

Zukünftige Richtungen

The future directions in the field of chemistry involve advancements in theoretical and computational chemistry16, development of peptide-drug conjugates for targeted cancer therapy17, and end-to-end task-oriented dialogue18. However, the specific future directions for the study of 2-Ethenylpyridin-3-amine are not explicitly mentioned in these papers.

Eigenschaften

IUPAC Name |

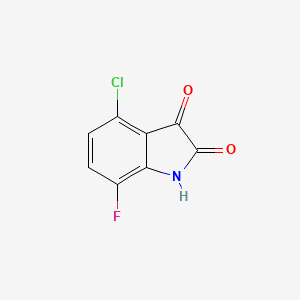

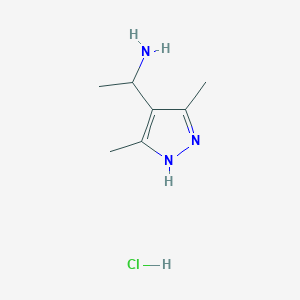

2-ethenylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-2-7-6(8)4-3-5-9-7/h2-5H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHWAOGZSFCTEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600573 | |

| Record name | 2-Ethenylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethenylpyridin-3-amine | |

CAS RN |

267875-96-7 | |

| Record name | 2-Ethenylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

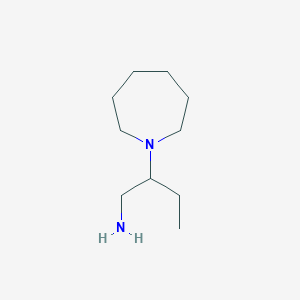

![1-[(4-Bromophenyl)acetyl]-1,4-diazepane](/img/structure/B1368043.png)

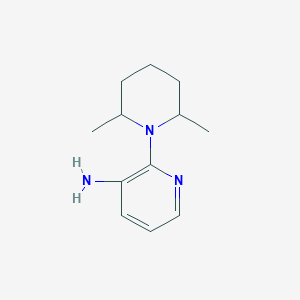

![(2E)-3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1368068.png)

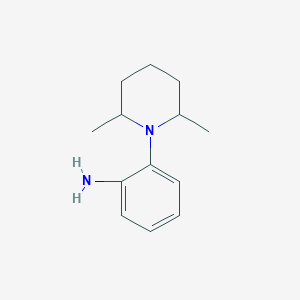

![(2E)-3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1368069.png)